Cas no 2177366-15-1 (N-[2,2-bis(furan-2-yl)ethyl]-3-phenylpropanamide)
N-[2,2-bis(furan-2-yl)ethyl]-3-phenylpropanamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2,2-di(furan-2-yl)ethyl)-3-phenylpropanamide
- N-[2,2-bis(furan-2-yl)ethyl]-3-phenylpropanamide
-
- Inchi: 1S/C19H19NO3/c21-19(11-10-15-6-2-1-3-7-15)20-14-16(17-8-4-12-22-17)18-9-5-13-23-18/h1-9,12-13,16H,10-11,14H2,(H,20,21)
- InChI Key: VFDXNPVQKHAUJQ-UHFFFAOYSA-N
- SMILES: O1C=CC=C1C(C1=CC=CO1)CNC(CCC1C=CC=CC=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 352
- XLogP3: 3
- Topological Polar Surface Area: 55.4
N-[2,2-bis(furan-2-yl)ethyl]-3-phenylpropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6192-0053-2μmol |
N-[2,2-bis(furan-2-yl)ethyl]-3-phenylpropanamide |
2177366-15-1 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F6192-0053-5μmol |
N-[2,2-bis(furan-2-yl)ethyl]-3-phenylpropanamide |
2177366-15-1 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6192-0053-10μmol |
N-[2,2-bis(furan-2-yl)ethyl]-3-phenylpropanamide |
2177366-15-1 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6192-0053-20μmol |
N-[2,2-bis(furan-2-yl)ethyl]-3-phenylpropanamide |
2177366-15-1 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6192-0053-1mg |
N-[2,2-bis(furan-2-yl)ethyl]-3-phenylpropanamide |
2177366-15-1 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F6192-0053-2mg |
N-[2,2-bis(furan-2-yl)ethyl]-3-phenylpropanamide |
2177366-15-1 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6192-0053-3mg |
N-[2,2-bis(furan-2-yl)ethyl]-3-phenylpropanamide |
2177366-15-1 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6192-0053-4mg |
N-[2,2-bis(furan-2-yl)ethyl]-3-phenylpropanamide |
2177366-15-1 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6192-0053-5mg |
N-[2,2-bis(furan-2-yl)ethyl]-3-phenylpropanamide |
2177366-15-1 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6192-0053-10mg |
N-[2,2-bis(furan-2-yl)ethyl]-3-phenylpropanamide |
2177366-15-1 | 10mg |
$79.0 | 2023-09-09 |
N-[2,2-bis(furan-2-yl)ethyl]-3-phenylpropanamide Related Literature
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on N-[2,2-bis(furan-2-yl)ethyl]-3-phenylpropanamide
Comprehensive Overview of N-[2,2-bis(furan-2-yl)ethyl]-3-phenylpropanamide (CAS No. 2177366-15-1): Properties, Applications, and Research Insights
The compound N-[2,2-bis(furan-2-yl)ethyl]-3-phenylpropanamide (CAS No. 2177366-15-1) is a structurally unique organic molecule that has garnered significant attention in recent years due to its potential applications in pharmaceutical and material science research. This furanyl-phenylpropanamide derivative combines a bis(furan) moiety with a phenylpropanamide backbone, creating a hybrid structure that exhibits interesting physicochemical properties. Researchers have been particularly interested in its molecular interactions and bioactivity profiles, especially in the context of drug discovery and biomaterial development.
From a chemical perspective, the presence of both furan rings and a phenyl group in N-[2,2-bis(furan-2-yl)ethyl]-3-phenylpropanamide creates opportunities for diverse hydrogen bonding and π-π stacking interactions. These characteristics make it valuable for studying molecular recognition processes and designing supramolecular architectures. Recent studies have explored its potential as a building block for functional materials, particularly in the development of smart polymers and biocompatible coatings.
The synthesis of CAS 2177366-15-1 typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity of the final product. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are commonly employed for characterization. The compound's solubility profile (moderate in polar organic solvents but poor in water) and thermal stability (decomposition above 200°C) make it suitable for various formulation studies.
In pharmaceutical research, N-[2,2-bis(furan-2-yl)ethyl]-3-phenylpropanamide has shown promise as a lead compound for developing novel therapeutic agents. Its structural features resemble those of known bioactive molecules, prompting investigations into potential biological activities. Some preliminary studies suggest possible modulation effects on certain enzyme systems, though extensive pharmacological evaluation is still ongoing. Researchers are particularly interested in its potential structure-activity relationships and how modifications to its core structure might enhance specific properties.
The compound's relevance to green chemistry initiatives has also been noted, as the furan components can potentially be derived from renewable resources. This aligns with current trends in biobased chemical development and circular economy approaches in the chemical industry. Furthermore, its potential applications in advanced material science, particularly for organic electronics and sensor technologies, are areas of active investigation.
Quality control for CAS 2177366-15-1 typically involves rigorous analytical testing to ensure batch-to-batch consistency. Standard specifications include purity assessments (typically >95% by HPLC), residual solvent analysis, and confirmation of structural identity through spectroscopic methods. Proper storage conditions (usually under inert atmosphere at low temperatures) are recommended to maintain stability over extended periods.
From a commercial perspective, N-[2,2-bis(furan-2-yl)ethyl]-3-phenylpropanamide remains a specialty chemical primarily used in research settings. Its market availability is currently limited to custom synthesis providers and fine chemical suppliers catering to academic and industrial research laboratories. The pricing reflects its status as a low-volume, high-value compound, with costs varying based on purity requirements and order quantities.
Future research directions for this compound may explore its potential in catalysis, as a ligand in coordination chemistry, or as a precursor for more complex heterocyclic systems. The growing interest in multifunctional organic molecules for various technological applications suggests that 2177366-15-1 and its derivatives may find expanded utility in coming years. Continued investigation into its physicochemical properties and application potential will likely yield additional insights into this interesting chemical entity.
2177366-15-1 (N-[2,2-bis(furan-2-yl)ethyl]-3-phenylpropanamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)